molecular formula C10H15N B1588095 N-(4-Methylbenzyl)ethanamine CAS No. 39099-13-3

N-(4-Methylbenzyl)ethanamine

Cat. No. B1588095
CAS RN: 39099-13-3
M. Wt: 149.23 g/mol
InChI Key: RQMKHMUNQWEHDI-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)ethanamine is a chemical compound with the CAS Number: 39099-13-3 . It has a molecular weight of 149.24 and its IUPAC name is N-(4-methylbenzyl)ethanamine .


Molecular Structure Analysis

The InChI code for N-(4-Methylbenzyl)ethanamine is 1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

N-(4-Methylbenzyl)ethanamine is a liquid at room temperature . It has a boiling point of 214.8°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its flash point is 86.1°C .

Scientific Research Applications

Neurochemical Pharmacology

A study investigated the pharmacology of psychoactive substituted N-benzylphenethylamines, including variants similar to N-(4-Methylbenzyl)ethanamine. These compounds were found to be potent agonists at 5-HT2A receptors, indicating a potential for research into their neurochemical effects and interactions with serotonin receptors (Eshleman et al., 2018).

Metabolism Studies

Another study focused on the metabolism of NBOMe compounds, closely related to N-(4-Methylbenzyl)ethanamine. The research identified key cytochrome P450 enzymes involved in their metabolism, offering insights into how these compounds are processed in the human body (Nielsen et al., 2017).

Antimicrobial and Antidiabetic Studies

Research on Schiff bases synthesized from N-(4-Methylbenzyl)ethanamine derivatives showed potential antimicrobial and antidiabetic properties. These compounds were tested for their ability to inhibit bacterial growth and α-amylase activity, indicating possible applications in addressing bacterial infections and diabetes management (S. G et al., 2023).

Analytical Characterization

Studies on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including compounds similar to N-(4-Methylbenzyl)ethanamine, provide important information for forensic analysis and identification of these substances (Zuba & Sekuła, 2013).

Synthesis of Nonbenzenoid Analogs

Research into the synthesis of 2-(4-azulenyl)ethanamine derivatives, analogs of biologically active amines like N-(4-Methylbenzyl)ethanamine, offers insights into developing new compounds with potential therapeutic applications (Kurokawa, 1983).

Cardiotoxicity Evaluation

A study evaluated the cardiotoxicity of compounds similar to N-(4-Methylbenzyl)ethanamine, indicating the importance of understanding the cardiovascular effects of these substances for both therapeutic and safety perspectives (Yoon et al., 2019).

Safety And Hazards

N-(4-Methylbenzyl)ethanamine is classified as dangerous with the signal word “Danger” and “Warning” under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It has hazard statements H314, H315, H319, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMKHMUNQWEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405873
Record name N-(4-Methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)ethanamine

CAS RN

39099-13-3
Record name N-(4-Methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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